

Tetratriacontane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of **tetratriacontane**, a long-chain alkane with growing interest in various scientific fields. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications, supported by experimental protocols and data visualizations.

Core Data Summary

An essential starting point for any research involving a chemical compound is its fundamental identification and properties. **Tetratriacontane**, a saturated hydrocarbon with 34 carbon atoms, is characterized by the following identifiers and physical data.

Property	Value	Citations
CAS Number	14167-59-0	
Molecular Formula	С34Н70	_
Molecular Weight	478.92 g/mol	[1][2]
Appearance	White flakes or solid at room temperature.	[2]
Melting Point	72-75 °C	
Boiling Point	483 °C	[1]
Solubility	Insoluble in water, soluble in organic solvents like hexane and benzene.	[2]

Synthesis of Tetratriacontane

A common method for the synthesis of long-chain alkanes like **tetratriacontane** is through the electrocoupling of fatty acids. This process, known as the Kolbe electrolysis, offers a high-yield pathway to produce **tetratriacontane** from stearic acid.

Experimental Protocol: Electrocoupling of Stearic Acid

This protocol details the synthesis of **tetratriacontane** via the electrocoupling of stearic acid.

Materials:

- Stearic acid (3.0 to 4.0 mmol)
- Methanol
- 1M Sodium methoxide in methanol
- Concentrated Hydrochloric acid (HCl)
- Hexanes

Deionized water

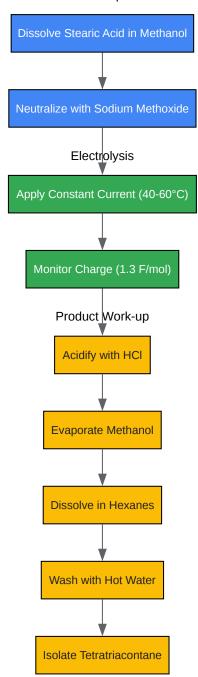
Equipment:

- Potentiostat/galvanostat
- Platinum electrodes (e.g., 1.5 cm x 1.5 cm and 2.5 cm x 1.0 cm)
- Water-jacketed electrolysis cell
- Magnetic stirrer and stir bar
- 125 mL separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 3.0 to 4.0 mmol of stearic acid in methanol within the water-jacketed electrolysis cell.
- Neutralize the solution by adding approximately 0.3 to 0.6 mL of 1M sodium methoxide.
- Set up the electrolysis cell with two platinum electrodes spaced less than 0.5 cm apart.
 Maintain a constant temperature between 40°C and 60°C using the water jacket.
- Agitate the reaction mixture with a magnetic stir bar.
- Apply a constant current using a potentiostat/galvanostat, with a current density between 0.05 and 0.12 A/cm².
- Continue the electrolysis until an electrical charge equivalent to 1.3 Faradays per mole of the starting stearic acid has passed through the mixture.
- Upon completion, halt the electrolysis and acidify the reaction mixture with a few drops of concentrated HCI.
- Evaporate the methanol from the solution.

Foundational & Exploratory



- Dissolve the crude product in 50 mL of hexanes.
- Transfer the hexane solution to a 125 mL separatory funnel and wash it three times with 75 mL volumes of water at 60°C.
- The final product, n-tetratriacontane, can be isolated from the hexane layer.

Synthesis of Tetratriacontane via Electrocoupling

Reaction Preparation

Click to download full resolution via product page

Synthesis Workflow

Applications in Research and Drug Development

Tetratriacontane's unique physical and chemical properties lend it to a variety of applications in scientific research and the development of new technologies.

Materials Science

Due to its long-chain structure, **tetratriacontane** possesses hydrophobic and self-assembly characteristics. These properties are being explored for the development of:

- Hydrophobic Coatings: Its water-repelling nature can be utilized to create protective coatings for materials, enhancing their durability in moist environments.
- Nanoparticles: The self-assembly capabilities of tetratriacontane can be harnessed to form well-defined nanoparticles, which have potential applications in electronics, catalysis, and drug delivery.

Environmental and Biological Studies

Tetratriacontane is found in various organisms, including certain plants and cyanobacteria, making it a useful biomarker in environmental studies. Its presence and concentration in samples can provide insights into the composition of ecosystems and be used for pollution monitoring.

Biological and Pharmacological Activity

Recent studies have indicated that **tetratriacontane** exhibits biological activity, which is of significant interest to drug development professionals.

- Antimicrobial Activity: Tetratriacontane has been reported to possess antimicrobial properties.
- Cytotoxic and Antitumor Properties: Some research suggests that tetratriacontane may have cytotoxic effects against certain cancer cell lines.

Experimental Protocols for Biological Activity Assessment

The following are detailed methodologies for evaluating the biological activity of **tetratriacontane**.

Antimicrobial Activity Assessment: Agar Well Diffusion Method

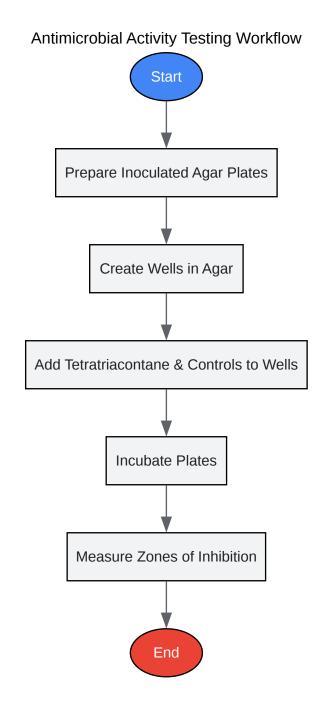
This protocol outlines a standard procedure for determining the antimicrobial activity of **tetratriacontane**.

Materials:

- Tetratriacontane
- Suitable solvent (e.g., DMSO)
- · Bacterial or fungal strains of interest
- Muller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi)
- Sterile petri dishes
- Sterile swabs
- Micropipettes
- Incubator

Procedure:

- Prepare a stock solution of **tetratriacontane** in a suitable solvent at a known concentration.
- Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
- Inoculate the agar plates uniformly with the test microorganism using a sterile swab.
- Create wells of a specific diameter in the agar using a sterile borer.



- Add a defined volume of the tetratriacontane solution to the wells. A solvent control should also be included.
- Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
- Measure the diameter of the zone of inhibition around the wells. A larger zone indicates greater antimicrobial activity.

Click to download full resolution via product page

Antimicrobial Testing Workflow

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.

Materials:

- Tetratriacontane
- Cell line of interest (e.g., a cancer cell line)
- Cell culture medium (e.g., RPMI-1640 or DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- CO₂ incubator
- Microplate reader

Procedure:

- Culture the desired cells in a suitable medium supplemented with FBS and antibiotics in a CO₂ incubator.
- Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare various concentrations of **tetratriacontane** in the cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of **tetratriacontane**. Include untreated cells as a control.
- Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

- After incubation, add a specific volume of MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).
- Calculate the percentage of cell viability for each concentration of tetratriacontane compared to the untreated control.

This technical guide provides a solid foundation for researchers and professionals working with **tetratriacontane**. The provided data and protocols are intended to facilitate further investigation into the properties and applications of this promising long-chain alkane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- To cite this document: BenchChem. [Tetratriacontane: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080029#tetratriacontane-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com